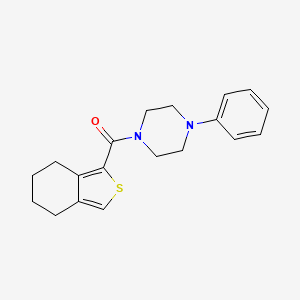

![molecular formula C16H16O4 B5577880 3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl acetate CAS No. 19815-04-4](/img/structure/B5577880.png)

3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl acetate

Vue d'ensemble

Description

“3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl acetate” is a chemical compound with the linear formula C16H16O5 . It has a molecular weight of 288.303 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H16O5/c1-9-6-12 (20-8-14 (17)18)15-10-4-2-3-5-11 (10)16 (19)21-13 (15)7-9/h6-7H,2-5,8H2,1H3, (H,17,18) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis

The compound has a molecular weight of 288.303 . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the retrieved data.Applications De Recherche Scientifique

Chemical Structure and Properties

Biological and Pharmacological Applications

- Natural Biosynthesis : Dibenzo[b,d]pyran-6-ones are biosynthesized through the polyketide pathway in microorganisms or via metabolism of natural ellagitannins and ellagic acid by intestinal bacteria .

- Potential Neuroprotective Effects : Further research is needed, but some studies suggest that dibenzo[b,d]pyran-6-ones may exhibit neuroprotective properties .

Chemical Synthesis and Catalysis

- Rh(III)-Catalyzed Synthesis : Rhodium-catalyzed annulation reactions have been explored for the synthesis of dibenzo[b,d]pyran-6-ones. For example, the reaction of aryl ketone O-acetyl oximes with quinones can yield these compounds .

- Other Synthetic Routes : Researchers have also investigated alternative synthetic methods for substituted dibenzo[b,d]pyran-6-ones .

Environmental and Analytical Applications

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that the dibenzo[b,d]pyran-6-one structure is widely present in natural products with pharmacological relevance .

Mode of Action

The compound is synthesized via a Rh(III)-catalyzed cascade C–H activation annulation . This involves a Rh(III)–Rh(V)–Rh(III) mechanism with an unprecedented β-C elimination step

Biochemical Pathways

The compound is part of a multicomponent domino reaction that includes six reactions: Knoevenagel condensation, transesterification, enamine formation, an inverse electron demand Diels–Alder (IEDDA) reaction, 1,2-elimination, and transfer hydrogenation

Result of Action

Compounds with a similar structure, such as gut microbiota metabolites urolithins, show anti-inflammatory, antiglycative, and neuroprotective effects . Additionally, extracts of an endophytic fungus Cephalosporium acremonium IFB-E007, which contain similar structural motifs, have pronounced anticancer activities .

Action Environment

The solvent is vital to the reactions involving this compound . For instance, the Rh(III)-catalyzed synthesis of dibenzo[b,d]pyran-6-ones was realized using the same substrates without acetone . .

Propriétés

IUPAC Name |

(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-9-7-13(19-10(2)17)15-11-5-3-4-6-12(11)16(18)20-14(15)8-9/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFZFTWPTKJMBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001157595 | |

| Record name | 1-(Acetyloxy)-7,8,9,10-tetrahydro-3-methyl-6H-dibenzo[b,d]pyran-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001157595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19815-04-4 | |

| Record name | 1-(Acetyloxy)-7,8,9,10-tetrahydro-3-methyl-6H-dibenzo[b,d]pyran-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19815-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Acetyloxy)-7,8,9,10-tetrahydro-3-methyl-6H-dibenzo[b,d]pyran-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001157595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5577803.png)

![2-isopropyl-4-methyl-N-[2-(5-methyl-2-thienyl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5577811.png)

![2-methyl-4-phenyl-3-[1-phenyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine](/img/structure/B5577815.png)

![5-[(4-methoxybenzyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B5577818.png)

![1-{[4-methyl-2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5577826.png)

![N-[2-(2-thienyl)ethyl]thiophene-2-carboxamide](/img/structure/B5577834.png)

![3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B5577868.png)

![4-hydroxy-12-(trifluoromethyl)-8,9,10,11-tetrahydro-1H-cyclohepta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(7H)-one](/img/structure/B5577881.png)

![1-[(2-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5577915.png)

![4-methyl-2-[4-(3-phenylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5577921.png)